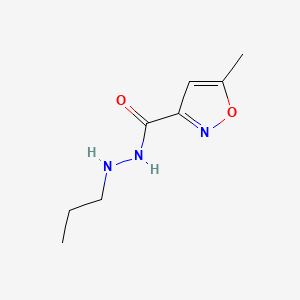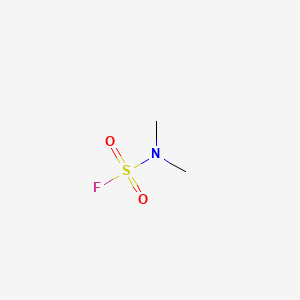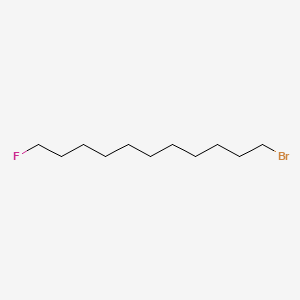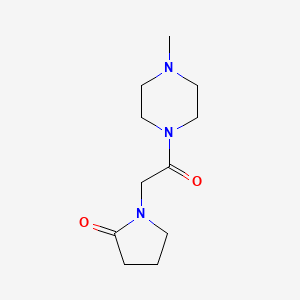
1-phenylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylazepane, is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The molecular formula of this compound is C12H17N, and it has a molecular weight of 175.2701 .
Méthodes De Préparation
The synthesis of 1-phenylazepane can be achieved through various methods. One common approach involves the ring expansion of smaller cyclic compounds. For instance, the preparation of 1-H-Azepine derivatives from lithiated azaheptatrienes has been reported . Another method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Analyse Des Réactions Chimiques
1-phenylazepane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of azepinone derivatives .
Applications De Recherche Scientifique
1-phenylazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying the behavior of seven-membered heterocycles in biological systems.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-phenylazepane involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its anticonvulsive and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-phenylazepane can be compared with other similar compounds, such as:
Azepane: A saturated seven-membered ring containing one nitrogen atom.
Azepinone: A seven-membered ring containing one nitrogen atom and a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
The uniqueness of this compound lies in its specific structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
40832-99-3 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-phenylazepane |
InChI |
InChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
Clé InChI |
YMDZJGQBSPNMEF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=C2 |
SMILES canonique |
C1CCCN(CC1)C2=CC=CC=C2 |
| 40832-99-3 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[3-(diethylamino)propoxymethyl]benzoate](/img/structure/B1616859.png)










![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)


